4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester
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Overview
Description
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is a complex organic compound that features both bromophenyl and quinolinecarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline and phenyl rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinoline N-oxides or phenyl ketones.
Reduction: Formation of reduced quinoline or phenyl derivatives.
Hydrolysis: Formation of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.
Scientific Research Applications
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-hydroxy-4-quinolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 6-fluoro-2-hydroxy-4-quinolinecarboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 6-iodo-2-hydroxy-4-quinolinecarboxylate
Uniqueness
4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of both bromine atoms, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C18H11Br2NO4 |
---|---|
Molecular Weight |
465.1 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C18H11Br2NO4/c19-11-3-1-10(2-4-11)16(22)9-25-18(24)14-8-17(23)21-15-6-5-12(20)7-13(14)15/h1-8H,9H2,(H,21,23) |
InChI Key |
WQEZLQXQEZSXKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |
Origin of Product |
United States |
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